Cas no 122547-72-2 (4,19-Dioxabicyclo[13.3.1]nonadec-12-en-3-one,1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-,(1R,2S,5S,10S,11R,12E,14S,15S,16S,17S,18R)-)
122547-72-2 structure
Product Name:4,19-Dioxabicyclo[13.3.1]nonadec-12-en-3-one,1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-,(1R,2S,5S,10S,11R,12E,14S,15S,16S,17S,18R)-
Numéro CAS:122547-72-2
Le MF:C29H44O8
Mégawatts:520.654870033264
CID:149729
PubChem ID:5281897
Update Time:2025-04-19
4,19-Dioxabicyclo[13.3.1]nonadec-12-en-3-one,1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-,(1R,2S,5S,10S,11R,12E,14S,15S,16S,17S,18R)- Propriétés chimiques et physiques
Nom et identifiant
-
- 4,19-Dioxabicyclo[13.3.1]nonadec-12-en-3-one,1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-,(1R,2S,5S,10S,11R,12E,14S,15S,16S,17S,18R)-
- 4,19-Dioxabicyclo[13.3.1]nonadec-12-en-3-one,1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimet...
- SORAPHEN A
- (1R,2S,5S,10R,11R,12E,14S,15S,16S,17S,18R)-1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-4,19-dioxabicyclo[13.3.1]nonadec-12-en-3-one (non-preferred name)
- (1R,2S,5S,10S,11R,14S,15S,16S,17S,18R)-1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-4,19-dioxabicyclo[13.3.1]nonadec-12-en-3-one (non-preferred name)
- (2S,5S,10S,11R,12E,14S,15S,16S,17S,18R)-1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl
- C11300
- (1S,2S,3Z,5R,6S,11S,14S,15R,16R,17S,18S)-15,17-dihydroxy-5,6,16-trimethoxy-2,14,18-trimethyl-11-phenyl-12,19-dioxabicyclo[13.3.1]nonadec-3-en-13-one
- US11375716, Soraphen A
- 1w96
- (1S,2S,3E,5R,6S,11S,14S,15R,16R,17S,18S)-15,17-dihydroxy-5,6,16-trimethoxy-2,14,18-trimethyl-11-phenyl-12,19-dioxabicyclo[13.3.1]nonadec-3-en-13-one
- 3jrx
- DTXSID00869674
- (1R,2S,5S,10S,11R,12Z,14S,15S,16S,17S,18R)-1,17-Dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-4,19-dioxabicyclo[13.3.1]nonadec-12-en-3-one
- Soraphen A1.alpha.
- BDBM559872
- Q21051153
- (1R,2S,5S,10S,11R,12E,14S,15S,16S,17S,18R)-1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-4,19-dioxabicyclo[13.3.1]nonadec-12-en-3-one (non-preferred name)
- SCHEMBL975745
- CHEMBL1235782
- 122547-72-2
- 4,19-Dioxabicyclo[13.3.1]nonadec-12-en-3-one, 1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-, (1R,2S,5S,10S,11R,12E,14S,15S,16S,17S,18R)-
- (1R,2S,5S,10S,11R,12E,14S,15S,16S,17S,18R)-1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-4,19-dioxabicyclo[13.3.1]nonadec-12-en-3-one
- CHEBI:9200
- S1A
- 1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-4,19-dioxabicyclo[13.3.1]nonadec-12-en-3-one
- BCP25039
- (1S,2S,3E,5R,6S,11S,14S,15S,16S,17R,18R)-15,17-dihydroxy-5,6,16-trimethoxy-2,14,18-trimethyl-11-phenyl-12,19-dioxabicyclo[13.3.1]nonadec-3-en-13-one
- DB02859
- C11300;S1A
- Soraphen A1alpha
- Soraphen beta
- Soraphen A1α
-
- Piscine à noyau: 1S/C29H44O8/c1-18-16-17-24(34-5)23(33-4)15-11-10-14-22(21-12-8-7-9-13-21)36-28(31)20(3)29(32)27(35-6)25(30)19(2)26(18)37-29/h7-9,12-13,16-20,22-27,30,32H,10-11,14-15H2,1-6H3/b17-16+/t18-,19-,20+,22-,23-,24+,25-,26-,27+,29+/m0/s1
- La clé Inchi: WPMGNXPRKGXGBO-OFQQMTDKSA-N
- Sourire: O1[C@@]2([C@@H](C(=O)O[C@H](C3C=CC=CC=3)CCCC[C@@H]([C@@H](C=C[C@H](C)[C@H]1[C@@H](C)[C@@H]([C@H]2OC)O)OC)OC)C)O |t:20|
Propriétés calculées
- Qualité précise: 520.304
- Masse isotopique unique: 520.304
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 37
- Nombre de liaisons rotatives: 4
- Complexité: 737
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 10
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.5
- Surface topologique des pôles: 104A^2
Propriétés expérimentales
- Dense: 1.16
- Point d'ébullition: 673.1°Cat760mmHg
- Point d'éclair: 213.7°C
- Indice de réfraction: 1.541
4,19-Dioxabicyclo[13.3.1]nonadec-12-en-3-one,1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-,(1R,2S,5S,10S,11R,12E,14S,15S,16S,17S,18R)- Littérature connexe
-
Hai-Hua Lu,Bettina Hinkelmann,Thomas Tautz,Jun Li,Florenz Sasse,Raimo Franke,Markus Kalesse Org. Biomol. Chem. 2015 13 8029
-
Arun Naini,Florenz Sasse,Mark Br?nstrup Nat. Prod. Rep. 2019 36 1394
-
Alison M. Hill Nat. Prod. Rep. 2006 23 256
-
Alison M. Hill,Jonathan P. Harris,Alexandros P. Siskos Chem. Commun. 1998 2361
-
Alison M. Hill,Betty L. Thompson,Jonathan P. Harris,Roger Segret Chem. Commun. 2003 1358
122547-72-2 (4,19-Dioxabicyclo[13.3.1]nonadec-12-en-3-one,1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-,(1R,2S,5S,10S,11R,12E,14S,15S,16S,17S,18R)-) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Hebei Liye chemical Co.,Ltd
Membre gold
Fournisseur de Chine
Lot
上海帛亦医药科技有限公司
Membre gold
Fournisseur de Chine
Réactif
TAIXING JOXIN BIO-TEC CO.,LTD.
Membre gold
Fournisseur de Chine
Lot
Zhejiang Brunova Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot